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Compound of Interest

Compound Name:
3-Morpholinophenylboronic acid

hydrobromide

CAS No.: 2096329-71-2

Cat. No.: B2354729 Get Quote

Executive Summary
3-Morpholinophenylboronic acid hydrobromide (CAS: 2096329-71-2) is a specialized

organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-

Miyaura cross-coupling.[1][2] Distinguished by the presence of a morpholine moiety—a

privileged pharmacophore in medicinal chemistry—this reagent is critical for introducing

solubility and metabolic stability into drug candidates, particularly kinase inhibitors (e.g.,

PI3K/mTOR pathways).

This guide provides a rigorous technical analysis of the compound's physiochemical properties,

a self-validating protocol for its application in catalysis, and expert insights into handling its

hydrobromide salt form to maximize experimental reproducibility.[2]

Part 1: Structural Characterization &
Physiochemical Properties[1][2]
Chemical Identity
The hydrobromide salt form offers superior crystallinity and oxidative stability compared to the

free amine/acid, retarding the formation of boroxines (anhydrides) and N-oxide degradation

products during storage.
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Property Data

IUPAC Name
[3-(Morpholin-4-yl)phenyl]boronic acid

hydrobromide

CAS Number
2096329-71-2 (HBr salt); 863377-22-4 (Free

acid)

Molecular Formula C₁₀H₁₄BNO₃[1][2][3][4] · HBr

Molecular Weight 287.95 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, MeOH, Water (warm);

Insoluble in Hexanes, Et₂O

Acidity
Acidic in aqueous solution (due to HBr); requires

neutralization in coupling

Structural Visualization
The following diagram illustrates the connectivity and the specific protonation site that

characterizes the hydrobromide salt.
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Figure 1: Structural connectivity of the HBr salt.[1][2] The morpholine nitrogen is protonated,

stabilizing the molecule against oxidation.

Part 2: Synthetic Utility & Mechanism[1][2]
The Suzuki-Miyaura Application
The primary utility of this reagent is in Palladium-catalyzed C-C bond formation.[1][2][5][6] The

morpholine group is often introduced late-stage to improve the ADME (Absorption, Distribution,

Metabolism, and Excretion) profile of lipophilic aryl halides.

Mechanism Specifics:

Oxidative Addition: Pd(0) inserts into the aryl halide bond.[2][5][7]

Activation (Critical Step for Salts): Unlike neutral boronic acids, the HBr salt must first be

neutralized by the base to release the free boronic acid, which then forms the reactive

boronate species [Ar-B(OH)3]-.

Transmetallation: Transfer of the aryl group to the Palladium center.[2]

Reductive Elimination: Formation of the biaryl product.[2]

Mechanistic Workflow
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Reagent:
3-Morpholinophenylboronic acid HBr
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Figure 2: The catalytic cycle emphasizing the pre-neutralization requirement for the HBr salt

form.

Part 3: Experimental Protocol (Self-Validating)
Stoichiometry Adjustment (The "Pro-Tip")
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A common failure mode when switching from free acid to HBr salt is under-basification.[1][2]

Standard Suzuki: 2.0 equivalents of base (e.g., K₂CO₃).[2]

HBr Salt Protocol:3.0 to 3.5 equivalents of base.[2]

Reasoning: 1.0 eq is consumed immediately to neutralize the HBr; the remaining 2.0+ eq

are required to activate the boronic acid for transmetallation.[2]

Step-by-Step Coupling Procedure
Target: Synthesis of 3-(3-morpholinophenyl)pyridine (Model Reaction).

Preparation:

In a reaction vial, combine:

Aryl Halide (e.g., 3-bromopyridine): 1.0 mmol[1]

3-Morpholinophenylboronic acid HBr: 1.2 mmol (345 mg)[1][2]

Pd(dppf)Cl₂[1][2] · DCM: 0.03 mmol (3 mol%)[1][2]

Note: The HBr salt is hygroscopic; weigh quickly or use a glovebox if high precision is

needed.[2]

Solvent & Base Addition:

Add solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL).[2] Water is essential for the inorganic

base solubility.

Add Base: K₂CO₃ (3.5 mmol, 483 mg).

Validation Check: Ensure the base amount accounts for the HBr neutralization.[2]

Degassing:

Sparge the mixture with Nitrogen or Argon for 5 minutes.[2] Oxygen poisons the Pd(0)

species.[2]
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Reaction:

Seal and heat to 90°C for 4–12 hours.

Monitoring: Check via LC-MS.[1][2] The boronic acid HBr salt typically appears as the free

acid mass (MW 207) or the boronate ester if MeOH is used in LC.[2]

Work-up:

Cool to Room Temperature.[2][8]

Dilute with EtOAc and wash with Water and Brine.[2]

Crucial: The product contains a basic morpholine.[2] Ensure the aqueous layer is not too

acidic, or the product will protonate and remain in the water phase.[2] Keep pH > 9 during

extraction.[2]

Part 4: Handling, Stability & Safety
Stability & Storage[1][2]

Boroxine Equilibrium: Like all boronic acids, this compound can dehydrate to form a cyclic

trimeric anhydride (boroxine).[2] This is reversible in aqueous basic conditions (during the

Suzuki reaction).[2]

HBr Advantage: The salt form suppresses the oxidation of the morpholine nitrogen, which

can occur in the free amine form upon long-term air exposure.[2]

Storage: Store at 2–8°C under inert gas (Argon). Desiccate to prevent caking.[2]

Safety Profile (GHS Classifications)
Signal Word: Warning

H315/H319: Causes skin and serious eye irritation (Acidic nature of HBr).[2]

H335: May cause respiratory irritation.[2][3]
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Precaution: Do not breathe dust.[2] The HBr salt is corrosive to mucous membranes if

inhaled.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2354729#3-morpholinophenylboronic-acid-
hydrobromide-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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